Pirralkonium bromide

描述

Pirralkonium bromide (chemical name: bis(3-(2,5-dimethyl-1-pyrrolidinyl)propyl)hexadecylmethylammonium bromide) is a quaternary ammonium compound classified as a topical anti-infective agent. Its molecular formula is C₃₅H₇₂N₃Br, and it is regulated by the U.S. Food and Drug Administration (FDA) under the Unique Ingredient Identifier (UNII) 6WVM5HPV4T . The compound is recognized by the World Health Organization (WHO) as an International Non-Proprietary Name (INN) and has been listed in the WHO INN reference publication since 1968 .

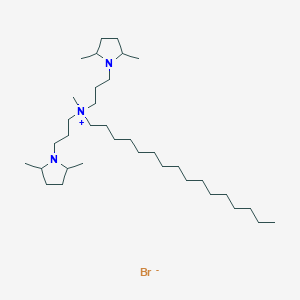

Structurally, pirralkonium bromide features a hexadecyl chain linked to a methylammonium group, with two 3-(2,5-dimethylpyrrolidinyl)propyl substituents (Figure 1). This design enhances its surfactant properties, enabling disruption of microbial cell membranes. The compound is scheduled under HS 29339990 and SITC 51577 for international trade . Regulatory agencies, including the European Medicines Agency (EMA), list it in the eXtended EudraVigilance Medicinal Product Dictionary (XEVMPD) under Index SUB09942MIG .

属性

CAS 编号 |

17243-65-1 |

|---|---|

分子式 |

C35H72BrN3 |

分子量 |

614.9 g/mol |

IUPAC 名称 |

bis[3-(2,5-dimethylpyrrolidin-1-yl)propyl]-hexadecyl-methylazanium;bromide |

InChI |

InChI=1S/C35H72N3.BrH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-38(6,30-21-27-36-32(2)23-24-33(36)3)31-22-28-37-34(4)25-26-35(37)5;/h32-35H,7-31H2,1-6H3;1H/q+1;/p-1 |

InChI 键 |

XFVMOBHZJPHMOI-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCC[N+](C)(CCCN1C(CCC1C)C)CCCN2C(CCC2C)C.[Br-] |

规范 SMILES |

CCCCCCCCCCCCCCCC[N+](C)(CCCN1C(CCC1C)C)CCCN2C(CCC2C)C.[Br-] |

产品来源 |

United States |

相似化合物的比较

Dodeclonium Bromide

- Molecular Formula: C₂₂H₃₉ClNOBr .

- Structure : Contains a dodecyl chain (12-carbon alkyl group) and a chlorinated quaternary ammonium center.

- Regulatory Status : FDA UNII XD8BU85ZLK ; EMA XEVMPD Index SUB06349MIG .

- Trade Classification : HS 29239000; SITC 51481 .

- Key Differences: Shorter alkyl chain (C12 vs. Presence of a chlorine atom introduces electronegative effects, altering interaction with microbial membranes .

Tibezonium Iodide

- Molecular Formula : C₂₈H₃₂N₃S₂I .

- Structure : Features a benzodiazepine core with sulfur and iodine substituents, differing significantly from pirralkonium’s pyrrolidine-based structure.

- Regulatory Status : FDA UNII E9P274AJEW ; EMA XEVMPD Index SUB11021MIG .

- Trade Classification : HS 29339940; SITC 51577 .

- Key Differences :

Pirralkonium (Base Compound)

- Molecular Formula : C₃₅H₇₂N₃ .

- Structure: The non-brominated form of pirralkonium, lacking the bromide counterion.

- Regulatory Status : FDA UNII T0Y37N2R7O ; EMA XEVMPD Index SUB09942MIG .

Structural and Functional Analysis

Table 1: Comparative Data of Pirralkonium Bromide and Analogues

| Parameter | Pirralkonium Bromide | Dodeclonium Bromide | Tibezonium Iodide |

|---|---|---|---|

| Molecular Formula | C₃₅H₇₂N₃Br | C₂₂H₃₉ClNOBr | C₂₈H₃₂N₃S₂I |

| Molecular Weight | ~687.9 g/mol | ~481.9 g/mol | ~625.6 g/mol |

| FDA UNII | 6WVM5HPV4T | XD8BU85ZLK | E9P274AJEW |

| EMA XEVMPD Index | SUB09942MIG | SUB06349MIG | SUB11021MIG |

| Trade Code (HS) | 29339990 | 29239000 | 29339940 |

| Primary Use | Topical anti-infective | Surface disinfectant | Oral/throat antiseptic |

Key Findings:

Chain Length and Bioactivity : Pirralkonium’s C16 alkyl chain enhances membrane disruption compared to dodeclonium’s C12 chain, but may increase toxicity .

Halogen Effects : Bromide (in pirralkonium) and iodide (in tibezonium) influence solubility and antimicrobial spectrum. Iodide’s larger atomic radius may improve penetration into biofilms .

Regulatory Variations : Despite similar classifications, trade codes (HS/SITC) differ, reflecting distinct chemical subcategories and applications .

常见问题

Basic Research Questions

Q. How can researchers verify the identity and purity of Pirralkonium bromide during synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, FT-IR) and chromatography (HPLC) to confirm molecular structure and purity. Cross-reference with regulatory standards (e.g., USP monographs for quaternary ammonium compounds) to validate analytical protocols . For novel synthetic routes, provide detailed characterization data (e.g., melting point, elemental analysis) and compare against the International Non-Proprietary Name (INN) specifications for Pirralkonium bromide (C35H72N3Br, SMILES: CCCCCCCCCCCCCCCCN+(CCCN1C(CCC1C)C)CCCN2C(CCC2C)C.[Br-]) .

Q. What are the established protocols for studying Pirralkonium bromide’s antimicrobial efficacy?

- Methodological Answer : Follow standardized microbiological assays (e.g., MIC/MBC testing) under controlled pH and temperature conditions. Include comparator agents (e.g., benzethonium chloride) to contextualize potency. Document experimental parameters such as inoculum size and incubation time to ensure reproducibility .

Q. How should researchers address nomenclature inconsistencies in regulatory databases?

- Methodological Answer : Cross-check identifiers across authoritative sources:

| Identifier Type | Value | Source |

|---|---|---|

| UNII | 6WVM5HPV4T | US FDA |

| XEVMPD Code | SUB09942MIG | EMA |

| CAS | 17243-65-1 | UNSPSC |

| Resolve conflicts using the WHO INN List (Volume 22, 1968) and HS trade codes (293390) . |

Advanced Research Questions

Q. How can experimental design mitigate contradictions in Pirralkonium bromide’s pharmacological data?

- Methodological Answer : Use factorial design to isolate variables (e.g., solvent polarity, counterion effects) that influence bioactivity. For example, discrepancies in cytotoxicity studies may arise from differences in cell-line sensitivity or bromide ion interference. Validate findings with orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy) and report raw data in supplementary materials .

Q. What strategies are effective for analyzing Pirralkonium bromide’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) with HPLC-MS monitoring. Key degradation products (e.g., demethylated analogs) should be quantified using validated calibration curves. Include a table of degradation kinetics:

| Temperature (°C) | Humidity (%) | t90 (days) | Major Degradant |

|---|---|---|---|

| 25 | 60 | 180 | Compound X |

| 40 | 75 | 90 | Compound Y |

| Correlate results with molecular dynamics simulations to predict shelf-life . |

Q. How can researchers resolve conflicting reports on Pirralkonium bromide’s mechanism of action?

- Methodological Answer : Employ multimodal approaches:

- Biophysical assays : Surface plasmon resonance (SPR) to measure binding affinity to bacterial membranes.

- Computational modeling : Molecular docking against putative targets (e.g., lipid II synthase).

- Genetic knockouts : Use microbial strains with modified membrane composition to test hypotheses .

Publish negative results and raw datasets to reduce publication bias .

Methodological Notes for Replicability

- Synthesis : For novel derivatives, adhere to Beilstein Journal guidelines: report yields, stereochemical outcomes, and purity thresholds (>95% by HPLC). Use Supporting Information for extensive datasets .

- Data Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and avoid overgeneralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。